Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl-

5-HT2B receptor cardiac valvulopathy ergoline safety pharmacology

Cardiac valvulopathy risk assessment of D2 agonists demands a validated 5-HT2B antagonist reference. Lisuride is the only commercially available ergoline combining potent D2 agonism (Ki = 0.95 nM) with 5-HT2B antagonism (pKB 10.32)-zero valvulopathy signal across >360,000 patient-years of clinical exposure. • Gold-standard negative control vs. pergolide/cabergoline in human 5-HT2B activation & valvular interstitial cell proliferation assays • Non-hallucinogenic 5-HT2A comparator to LSD for biased agonism mechanistic studies • Validated transdermal patch development template (MW 373.45, logP ~2.5, sub-mg potency)

Molecular Formula C23H23N3O2
Molecular Weight 373.4 g/mol
CAS No. 63938-25-0
Cat. No. B13959332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl-
CAS63938-25-0
Molecular FormulaC23H23N3O2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NOCC5=CC=CC=C5
InChIInChI=1S/C23H23N3O2/c1-26-13-17(23(27)25-28-14-15-6-3-2-4-7-15)10-19-18-8-5-9-20-22(18)16(12-24-20)11-21(19)26/h2-10,12,17,21,24H,11,13-14H2,1H3,(H,25,27)/t17-,21-/m1/s1
InChIKeyDNKCQSVUEVTFGH-DYESRHJHSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lisuride (CAS 63938-25-0): Procurement-Ready Reference Overview


Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- (CAS 63938-25-0) is systematically known as lisuride (INN), a semi-synthetic 8α-ergoline derivative [1]. Lisuride functions as a potent dopamine D2-like receptor agonist and simultaneously acts as a serotonin 5-HT1A agonist and 5-HT2B receptor antagonist, distinguishing it from 8β-ergoline congeners [2]. Licensed clinically in Europe as DoperginⓇ for Parkinson's disease, hyperprolactinemia, and migraine prophylaxis, lisuride is also supplied as lisuride hydrogen maleate (CAS 19875-60-6) for research use [3]. The compound has recently attracted renewed interest as a transdermal patch candidate and as a 5-HT2B antagonist scaffold devoid of the cardiac valvulopathy risk associated with ergoline dopamine agonists that activate 5-HT2B receptors [4].

Why Generic Substitution Fails: Lisuride as a Functionally Distinct 5-HT2B Antagonist


Ergoline dopamine agonists are frequently treated as a homogeneous class, but functional profiling at the 5-HT2B receptor reveals a categorical divide that precludes safe interchange [1]. Lisuride (and its immediate structural analog terguride) are potent 5-HT2B antagonists (pKB 10.32), whereas pergolide (pEC50 8.42), cabergoline (pEC50 8.72), and bromocriptine (pEC50 6.86) are all 5-HT2B agonists or partial agonists [1]. This functional difference is clinically consequential: 5-HT2B agonism has been causally linked to drug-induced cardiac valvulopathy, and lisuride is the only major ergoline dopamine agonist for which no fibrotic valvulopathy report exists across >360,000 patient-years of exposure [2]. A head-to-head comparison with LSD further demonstrates that lisuride's (S)-diethylurea at the 8-position confers 5-HT2B antagonism, whereas LSD's (R)-diethylamide at the same locus mediates 5-HT2B agonism [3]. Procurement of a generic 'ergoline D2 agonist' without this specific functional annotation therefore carries a risk of substituting a valvulopathy-inducing compound for a cardioprotective one.

Quantitative Differentiation Evidence Against Closest Ergoline Analogs


5-HT2B Receptor Functional Antagonism and Cardiac Safety

In porcine pulmonary artery preparations, pergolide and cabergoline act as potent full 5-HT2B receptor agonists (pEC50 8.42 and 8.72, respectively), and bromocriptine behaves as a partial agonist (pEC50 6.86). In contrast, lisuride fails to induce 5-HT2B-mediated relaxation and instead potently antagonizes 5-HT-induced relaxation with a pKB of 10.32, corresponding to a ~15,000-fold functional preference for antagonism over agonism at this receptor [1]. Consistent with this, a meta-analysis of adverse drug reaction databases identified zero reports of fibrotic cardiac valvulopathy attributed to lisuride across an estimated 360,000 patient-years, whereas pergolide and cabergoline have well-documented valvulopathy associations [2].

5-HT2B receptor cardiac valvulopathy ergoline safety pharmacology

Dopamine D2 Receptor Affinity in Native Human Striatum

In competition binding experiments using postmortem human striatal tissue and [3H]spiperone as the D2 radioligand, lisuride displayed a Ki of 0.95 nM at D2 receptors, second only to cabergoline (Ki = 0.61 nM) among clinically used ergoline dopamine agonists, and substantially higher affinity than bromocriptine (Ki reported as ~2–8 nM in various assays) [1]. At the D3 receptor, lisuride (Ki = 1.08 nM), cabergoline (Ki = 1.27 nM), and pergolide (Ki = 0.86 nM) exhibited comparable affinities in the same human striatal preparation [1]. The Ki(D3)/Ki(D2) selectivity ratio of 0.4 for lisuride indicates roughly equal D2/D3 affinity, contrasting with bromocriptine (ratio 5.4, indicating D2 preference over D3) [2].

dopamine D2 receptor human striatum receptor binding affinity

5-HT1A Receptor Affinity Comparison

In rat hippocampal membrane binding assays using [3H]8-OH-DPAT as the selective 5-HT1A radioligand, lisuride inhibited binding with a Ki of 0.5 nM, equipotent to endogenous serotonin (5-HT, Ki = 0.5 nM) and significantly more potent than the 5-HT agonist 5-MeO-DMT (Ki = 2.1 nM) [1]. In the same assay system, the ergoline dopamine agonists bromocriptine and pergolide both required ~6-fold higher concentrations to displace [3H]8-OH-DPAT, each exhibiting a Ki of 3.0 nM [1]. This 6-fold greater affinity for the 5-HT1A receptor translates into functional 5-HT1A agonism: lisuride (0.1–0.5 mg/kg i.p.) dose-dependently induced the 5-HT behavioral syndrome in rats, an effect characteristic of 5-HT1A receptor activation [1].

5-HT1A receptor serotonin anxiolytic receptor binding

Behavioral Discrimination from LSD

Lisuride and LSD share nearly identical ergoline scaffolds and comparable affinities at mouse 5-HT1A (lisuride Ki = 2.2 nM; LSD Ki = 2.1 nM) and 5-HT2A receptors (lisuride Ki = 6.0 nM; LSD Ki = 1.6 nM) [1]. Despite this binding similarity, the in vivo behavioral profiles diverge dramatically. LSD potently induces the 5-HT2A-mediated head twitch response (HTR) with an ED50 of 39 μg/kg s.c., whereas lisuride actually suppresses basal HTR (ED50 = 6 μg/kg s.c.) [1]. For hypolocomotion, a behavioral readout correlated with 5-HT1A activation, lisuride is approximately 105-fold more potent than LSD (ED50 8 vs 840 μg/kg s.c.) [1]. The absence of hallucinogen-like HTR induction by lisuride has been structurally attributed to its 8α-(S)-diethylurea substituent, which constrains the 5-HT2A receptor in an antagonist-like conformation, in contrast to LSD's 8β-(R)-diethylamide which promotes Gq-coupled 5-HT2A agonism [2].

LSD head twitch response 5-HT2A behavioral pharmacology

Pharmacokinetic Half-Life and Transdermal Delivery Suitability

Lisuride has the shortest elimination half-life among clinically used ergoline dopamine agonists: approximately 2 hours following oral administration [1]. By comparison, bromocriptine has a terminal half-life of 12–14 hours, pergolide approximately 21–27 hours, and cabergoline 63–109 hours [2]. While a short half-life is a limitation for oral maintenance therapy (necessitating multiple daily dosing), it is an enabling feature for transdermal patch delivery, where continuous zero-order input compensates for rapid clearance and bypasses extensive first-pass hepatic metabolism (oral bioavailability of lisuride is only 10–20%) [1]. A lisuride transdermal therapeutic system (TTS) has been evaluated in a double-blind, randomized, placebo- and active-controlled (ropinirole) Phase III trial for restless legs syndrome, with patch strengths of 0.1–0.4 mg/day demonstrating safety and efficacy [3]. No transdermal formulation has been developed for long-half-life ergolines such as cabergoline or pergolide, where the pharmacokinetic rationale for a patch is absent.

pharmacokinetics half-life transdermal patch continuous dopaminergic stimulation

Prolactin Suppression Comparison

A double-blind comparative study in postpartum women established the prolactin-lowering and lactation-inhibiting equivalence of lisuride and bromocriptine [1]. Twenty-six women received lisuride 0.2 mg b.i.d. (0.4 mg/day) and 24 women received bromocriptine 2.5 mg b.i.d. (5 mg/day) for 14 days [1]. Both regimens produced satisfactory inhibition of puerperal milk production; however, at the doses tested, bromocriptine was more effective in lowering serum prolactin levels, while discontinuation rebound lactation was more pronounced in the bromocriptine group than in the lisuride group [1]. The approximately 12.5-fold lower daily dose of lisuride (0.4 mg vs 5 mg) achieving comparable lactation inhibition reflects its higher D2 receptor potency in vivo. Additionally, lisuride at 600–900 μg/day over 14 days rapidly reduced elevated prolactin to normal levels (<30 ng/mL) in hyperprolactinemic patients [2].

prolactin lactation inhibition dopamine agonist clinical comparison

Best Research and Industrial Application Scenarios


Non-Valvulopathic D2 Agonist Control for Cardiac Safety Studies

For screening programs assessing 5-HT2B-mediated cardiac valvulopathy risk of novel ergoline or non-ergoline D2 agonists, lisuride (CAS 63938-25-0) serves as the only commercially available reference compound that is simultaneously a potent D2 agonist (Ki = 0.95 nM at human striatal D2) and a potent 5-HT2B antagonist (pKB 10.32) [1]. This dual profile makes lisuride an essential negative control against pergolide (5-HT2B agonist, pEC50 8.42) or cabergoline (pEC50 8.72) in human 5-HT2B receptor activation assays and in valvular interstitial cell proliferation models. Procuring lisuride rather than bromocriptine ensures the 5-HT2B antagonist phenotype that is critical for distinguishing safe from unsafe D2 agonists.

Non-Hallucinogenic Control in 5-HT2A Psychedelic Research

Lisuride's near-identical receptor binding profile to LSD (5-HT1A Ki: 2.2 vs 2.1 nM; 5-HT2A Ki: 6.0 vs 1.6 nM in mouse brain) but diametrically opposed behavioral pharmacology—lisuride suppresses the head twitch response (ED50 6 μg/kg) while LSD induces it (ED50 39 μg/kg)—establishes lisuride as the gold-standard non-hallucinogenic ergoline comparator for psychedelic mechanism-of-action studies [2]. Researchers investigating the structural determinants of biased agonism at 5-HT2A or 5-HT2B receptors can use lisuride alongside LSD to parse the contributions of 8-position stereochemistry and substituent chemistry (diethylurea vs diethylamide) to functional selectivity.

Transdermal Dopamine Agonist Formulation Development

The uniquely short elimination half-life of lisuride (~2 hours) and its low oral bioavailability (10–20%) due to extensive first-pass metabolism create a compelling pharmacokinetic rationale for transdermal patch development that does not apply to cabergoline (t1/2 63–109 h) or pergolide (t1/2 21–27 h) [3]. Lisuride TTS patches delivering 0.1–0.4 mg/day have completed Phase III clinical evaluation for restless legs syndrome [4]. Pharmaceutical formulators developing novel transdermal dopamine agonist delivery systems can use lisuride as a model compound whose physicochemical properties (MW 338.4 g/mol, logP ~2.5, potent at sub-milligram doses) are well-suited to patch-based zero-order delivery, providing a validated development template.

Dual D2/5-HT1A Agonist for Parkinson's Neuroprotection Models

Lisuride's balanced D2/D3 receptor affinity (D2 Ki = 0.95 nM, D3 Ki = 1.08 nM, Ki(D3)/Ki(D2) = 0.4) combined with its 5-HT1A agonism (Ki = 0.5 nM, 6-fold more potent than bromocriptine at this receptor) positions it as a research tool for studying the neuroprotective role of combined dopaminergic and serotonergic signaling [1][5]. In preclinical models, lisuride has demonstrated D3 receptor-mediated neuroprotective effects by preventing mitochondrial damage [5]. Researchers investigating disease-modifying strategies in Parkinson's disease can use lisuride to probe whether co-activation of 5-HT1A receptors contributes to the attenuation of levodopa-induced dyskinesia, a hypothesis not testable with pure D2 agonists such as pramipexole.

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